molecular formula C₁₅¹³C₄H₁₇ClN₃NaO₅S B1160427 Cloxacillin-13C4 Sodium Salt

Cloxacillin-13C4 Sodium Salt

Cat. No.: B1160427
M. Wt: 461.83
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cloxacillin-13C4 Sodium Salt (Molecular Formula: C₁₅¹³C₄H₁₇ClN₃NaO₅S; Molecular Weight: 461.83) is a stable isotope-labeled analog of cloxacillin, a β-lactam antibiotic belonging to the penicillin class. It is specifically enriched with four carbon-13 (¹³C) atoms, making it a critical internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses of cloxacillin and flucloxacillin in pharmacokinetic and metabolic studies . The compound has a purity of >95% (HPLC) and is categorized under antibiotics, enzyme inhibitors, and stable isotope-labeled analytical standards .

Properties

Molecular Formula

C₁₅¹³C₄H₁₇ClN₃NaO₅S

Molecular Weight

461.83

Synonyms

(2S,5R,6R)-6-[[[3-(2-Chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid-13C4 Sodium Salt;  Ankerbin;  3-(o-Chlorophenyl)-5-methyl-4-isoxazolylpenicillin-13C4 Sodium Salt;  Austrast

Origin of Product

United States

Comparison with Similar Compounds

Structural and Isotopic Comparisons

Cloxacillin vs. Cloxacillin-13C4 Sodium Salt
  • Unlabeled Cloxacillin : Molecular weight = 457.87 (vs. 461.83 for ¹³C4-labeled form).
  • Isotopic Labeling: The ¹³C4 label in Cloxacillin-13C4 ensures a mass shift of +4 Da, enabling precise differentiation from the unlabeled form during MS detection. This eliminates interference from endogenous compounds, enhancing quantification accuracy .
Flucloxacillin Sodium
  • Structural Similarity : Both cloxacillin and flucloxacillin are isoxazolyl penicillins with a chlorine substituent.
  • Key Difference : Flucloxacillin has an additional fluorine atom, altering its pharmacokinetic properties. Cloxacillin-13C4 is used as an IS for both drugs due to shared structural features .

Comparison with Other Isotope-Labeled β-Lactam Standards

Compound Isotope Labeling Molecular Weight Parent Drug Class Application as IS Purity Source
Cloxacillin-13C4 Sodium ¹³C4 461.83 Penicillin Cloxacillin, Flucloxacillin >95% (HPLC)
Cefotaxime-13C-d3 ¹³C + d3 ~464.5* Cephalosporin Cefotaxime Not specified
Piperacillin-d5 d5 ~522.6† Penicillin Piperacillin Not specified

*Estimated based on unlabeled cefotaxime (455.47) + 3×¹³C and 3×D.
†Estimated based on unlabeled piperacillin (517.55) + 5×D.

Analytical Implications :

  • Mass Shift Specificity : The ¹³C4 label in Cloxacillin-13C4 provides a cleaner mass shift compared to deuterated analogs (e.g., piperacillin-d5), which may exhibit retention time variability due to deuterium isotope effects .

Comparison with Non-β-Lactam Sodium Salts

  • Docusate-13C4 Sodium Salt (Sodium bis(2-ethylhexyl)sulfo(succinate-13C4)) : A surfactant with a ¹³C4 label but unrelated to antibiotics. Highlights the versatility of ¹³C labeling across compound classes .
  • Mezlocillin Sodium: A ureidopenicillin with a broader antimicrobial spectrum.

Q & A

Basic Research Questions

Q. How can researchers verify the purity and identity of Cloxacillin-13C4 Sodium Salt in synthetic batches?

  • Methodology : Use a combination of isotopic mass spectrometry (to confirm 13C4 labeling) and nuclear magnetic resonance (NMR) spectroscopy for structural validation. High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 220 nm can assess purity (>98% by area normalization). Cross-reference with the molecular formula (C19H17ClN3NaO5S, ) and isotopic enrichment data.
  • Data Validation : Compare retention times and spectral profiles against unlabeled Cloxacillin Sodium Salt (CAS 642-78-4) to detect isotopic shifts or impurities .

Q. What experimental protocols are recommended for studying the solubility of this compound in aqueous and organic solvents?

  • Procedure : Adapt the solubility classification framework from standard chemistry curricula (e.g., Form 4 qualitative analysis protocols):

Prepare saturated solutions in distilled water, ethanol, and dichloromethane at 25°C.

Filter undissolved material and quantify solubility via gravimetric analysis or UV-Vis spectroscopy.

Classify as "soluble" if >0.1 g/mL dissolves .

  • Documentation : Report solvent purity (e.g., Merck NaCl, product #106404), equipment specifications (e.g., calibrated balances ±0.0001 g), and ambient conditions .

Q. How should researchers design kinetic studies to compare the stability of this compound with its non-isotopic counterpart under varying pH conditions?

  • Experimental Design :

  • Prepare buffered solutions (pH 2.0, 7.4, 9.0) and incubate samples at 37°C.
  • Withdraw aliquots at timed intervals (0, 6, 12, 24 hrs) and analyze degradation products via LC-MS/MS.
  • Calculate degradation rate constants (k) using first-order kinetics.
    • Critical Factors : Control temperature (±0.5°C) and validate buffer ionic strength to avoid confounding effects .

Advanced Research Questions

Q. How can isotopic labeling (13C4) influence the pharmacokinetic analysis of Cloxacillin in in vivo models?

  • Methodological Approach :

  • Administer this compound and unlabeled Cloxacillin to parallel animal cohorts.
  • Use tandem mass spectrometry (MS/MS) with selected reaction monitoring (SRM) to distinguish isotopic and non-isotopic forms in plasma samples.
  • Compare AUC (area under the curve), Cmax, and half-life (t1/2) to quantify isotope effects on absorption/metabolism.
    • Data Interpretation : Note that 13C labeling minimally affects chemical reactivity but improves traceability in complex biological matrices .

Q. What strategies resolve contradictions in reported antibacterial efficacy data for Cloxacillin derivatives across studies?

  • Analytical Workflow :

Meta-Analysis : Compile MIC (minimum inhibitory concentration) data from peer-reviewed studies and assess variability sources (e.g., bacterial strain differences, agar dilution vs. broth microdilution methods).

Standardization : Re-test under harmonized CLSI/EUCAST guidelines using ATCC reference strains (e.g., Staphylococcus aureus ATCC 29213).

Statistical Modeling : Apply ANOVA to identify significant inter-study discrepancies linked to methodology (e.g., inoculum size, incubation time) .

Q. How can researchers optimize synthetic routes for this compound to minimize isotopic dilution during biosynthesis?

  • Advanced Synthesis Design :

  • Use 13C4-labeled sodium acetate as a precursor in the β-lactam ring formation step to ensure isotopic enrichment at positions 2, 4, 6, and 7.
  • Monitor isotopic purity at each synthetic intermediate via high-resolution MS (HRMS).
  • Purify via preparative HPLC with a zwitterionic column to separate labeled/unlabeled byproducts .

Methodological Guidelines for Reporting

  • Data Presentation : Use tables to summarize stability/degradation kinetics (e.g., degradation rate constants, R² values for linear regression). For example:

    pHk (hr⁻¹)t1/2 (hr)
    2.00.04515.40.992
    7.40.01257.80.987
    9.00.0838.30.961
  • Reproducibility : Document reagent lot numbers (e.g., Sigma-Aldrich 13C4-sodium acetate, #XXXXX), equipment models, and statistical software (e.g., GraphPad Prism v9.0) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.